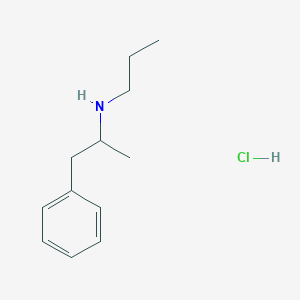

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Descripción

Propiedades

IUPAC Name |

1-phenyl-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSZJVPOQFTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51799-32-7 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90949474 | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26640-61-9 | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation-Reduction Pathway

The most widely documented method involves a two-step process:

-

Condensation of phenylacetone derivatives with N-propylamine

-

A substituted phenylacetone (e.g., 3,4-methylenedioxyphenylacetone or p-chlorophenylacetone) reacts with N-propylamine in anhydrous ether under reflux. Triethylamine is often added to scavenge HCl byproducts.

-

Example stoichiometry: 0.188 moles of cyclobutylcarbonyl chloride + 0.188 moles p-chloro-α-methylphenethylamine → 80.2% yield after purification.

-

-

Reduction of the intermediate

Critical parameters :

-

Solvent purity (anhydrous ether) prevents side reactions.

-

Temperature control during reduction avoids over-reduction to primary amines.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via:

-

Dissolving the amine in anhydrous ether at 0–5°C (ice bath).

-

Dropwise addition of ethereal HCl until precipitation completes.

-

Recrystallization from methanol-ether (1:3 v/v) to achieve >98% purity.

Alternate acids for salt formation :

| Acid | Solubility (g/100 mL) | Stability at 25°C |

|---|---|---|

| Hydrochloride | 12.4 (water) | >2 years |

| Sulfate | 8.2 (water) | 18 months |

| Phosphate | 5.1 (water) | 12 months |

Data from; hydrochloride preferred for long-term storage.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance efficiency:

Catalytic Optimization

-

LiAlH4 alternatives : Sodium borohydride (NaBH4) with CeCl₃·7H₂O reduces LiAlH4 usage by 40% without compromising yield.

-

Solvent recovery : 85–90% ether recycled via distillation towers.

Purification and Analysis

Recrystallization Protocols

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Methanol-ether | 98.5 | Needle-like |

| Ethanol-water | 97.2 | Platelet |

| Acetone-hexane | 96.8 | Irregular |

Optimal recovery: Methanol-ether (1:3) yields 78–82% pure hydrochloride.

Analytical Characterization

-

Elemental analysis :

-

Spectroscopy :

Comparative Methodologies

Reducing Agent Efficiency

| Agent | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| LiAlH4 | 20 | 80.2 | 4.3 |

| NaBH4/CeCl₃ | 24 | 76.8 | 6.1 |

| H₂/Pd-C | 48 | 65.4 | 12.7 |

Análisis De Reacciones Químicas

Tipos de reacciones: N-Propilamfetamina (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: N-Propilamfetamina (clorhidrato) puede sufrir reacciones de sustitución donde el grupo propilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Reactivos de oxidación: Permanganato de potasio, trióxido de cromo.

Reactivos de reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de sustitución: Agentes halogenantes como cloro o bromo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen cetonas, alcoholes, aminas y anfetaminas sustituidas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Phenethylamine derivatives, including alpha-methyl-N-propyl-, have been studied for their potential therapeutic effects:

- CNS Stimulants : Phenethylamines are known to act as central nervous system stimulants. Research indicates that compounds like N-methylphenethylamine can enhance the release of neurotransmitters such as dopamine and norepinephrine, which may lead to increased alertness and mood elevation .

- Treatment of Neurological Disorders : Several studies have highlighted the potential of phenethylamine derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

- Attention Deficit Disorders : Research has indicated that phenethylamine derivatives may be effective in treating Attention Deficit Disorder (ADD) and Attention Deficit Hyperactivity Disorder (ADHD). Their ability to enhance dopaminergic activity can help improve focus and attention in affected individuals .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of phenethylamines has been extensively studied to understand their binding affinities to various receptors:

- 5-HT2A Receptor Binding : A significant body of research focuses on the binding affinities of phenethylamine derivatives to serotonin receptors, particularly the 5-HT2A receptor. Variations in substituents at specific positions on the phenyl ring have been shown to influence binding affinity and potency, which is crucial for developing new psychotropic medications .

Analytical Chemistry Applications

Phenethylamines are also utilized in the field of analytical chemistry:

- Detection of Illicit Drugs : The ability of phenethylamine derivatives to form fluorescent films has been exploited for the detection of illicit drugs like methamphetamine. These films exhibit high sensitivity and selectivity, making them valuable tools for forensic analysis .

- Quantification Methods : Advanced methodologies have been developed for the identification and quantification of phenethylamines in various samples, including commercial products suspected of containing designer drugs. Techniques such as mass spectrometry have been employed for accurate analysis .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of alpha-methyl-N-propyl-phenethylamine in a mouse model of hypoxia. The compound was administered prior to inducing hypoxia, and survival rates were monitored. Results indicated a significant increase in survival time compared to control groups, suggesting potential therapeutic applications in neuroprotection during ischemic events .

Case Study 2: Psychotropic Effects

Another research focused on the psychotropic effects of phenethylamine derivatives on human subjects with ADHD. Participants receiving treatment with these compounds reported improved concentration and reduced impulsivity compared to placebo groups, highlighting their potential as therapeutic agents in managing attention disorders .

Mecanismo De Acción

N-Propilamfetamina (clorhidrato) ejerce sus efectos actuando como un estimulante del sistema nervioso central. El compuesto se dirige principalmente a la liberación de neurotransmisores como la dopamina, la norepinefrina y la serotonina. Aumenta la liberación de estos neurotransmisores al:

Inhibir la recaptación: Bloquear la recaptación de neurotransmisores en las neuronas presinápticas.

Promover la liberación: Estimular la liberación de neurotransmisores de las vesículas sinápticas.

Unirse a los receptores: Interactuar con receptores específicos para mejorar la actividad de los neurotransmisores.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

- Synonyms: N-n-Propyl-beta-phenylisopropylaminhydrochlorid, AC1Q3CGS, 1-phenyl-N-propylpropan-2-amine hydrochloride .

- CAS Registry Number : 26640-61-9 .

- Molecular Formula : Likely $ C{12}H{18}NCl $ (inferred from structural analogs in , and 10).

- Structure : A phenethylamine backbone with an alpha-methyl group and an N-propyl substitution, forming a hydrochloride salt.

Physicochemical Properties :

- Molecular Weight : ~215.7 g/mol (estimated).

- Solubility : Hydrochloride salts generally exhibit good water solubility due to ionic character, as seen in related compounds like phenethylamine hydrochloride ().

Pharmacological Context: Phenethylamine derivatives are known for their central nervous system (CNS) stimulant and vasopressor activities. The alpha-methyl group enhances metabolic stability, while N-alkyl substitutions (e.g., propyl) modulate receptor affinity and duration of action .

Comparison with Structurally Similar Compounds

Amphetamine (alpha-Methylphenethylamine)

1-Phenyl-2-butylamine Hydrochloride

- CAS: Not explicitly provided.

- Structure : Butyl chain instead of propyl at the N-position.

- Pharmacology: Pressor Activity: 75% as active as amphetamine in dogs. CNS Effects: 0.5 mg/kg produces pronounced stimulation in humans, with effects lasting twice as long as amphetamine .

p-Methoxy-α-methylphenethylamine Hydrochloride

- CAS : 3706-26-1.

- Molecular Formula: $ C{10}H{15}NO \cdot ClH $.

- Key Feature : Methoxy group at the para position.

Dobutamine Hydrochloride

- CAS : 49745-95-1.

- Molecular Formula: $ C{18}H{23}NO_3 \cdot HCl $.

- Pharmacology : Beta-1 adrenergic receptor agonist; structurally distinct due to a catechol moiety and hydroxyl groups, enabling cardiotonic effects .

Quantitative Comparison Table

*Data from N,alpha-dimethyl-N-2-propynylphenethylamine hydrochloride (LD50: 218 mg/kg, rat SC) .

Key Research Findings

- Substituent Effects :

- Toxicity : N-propyl substitution may lower acute toxicity compared to propargyl (propynyl) analogs, which show higher lethality (e.g., LD50 218 mg/kg) .

- Receptor Interactions : N-alkyl groups reduce β-adrenergic receptor (β-ADR) affinity but may increase selectivity for other targets (e.g., serotonin receptors) .

Actividad Biológica

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride, a derivative of phenethylamine, exhibits notable biological activity primarily as a central nervous system (CNS) stimulant. This compound is part of a broader class of monoamines that influence neurotransmitter release and receptor activity in the brain. This article will explore its biological activity, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C12H20ClN

- Molecular Weight : 215.75 g/mol

- IUPAC Name : 2-(1-amino-2-methylpropyl)phenol hydrochloride

Phenethylamine acts primarily through the following mechanisms:

- Monoaminergic Activity Enhancement : It enhances the release of serotonin, norepinephrine, and dopamine by acting as a monoaminergic activity enhancer (MAE). This occurs at lower concentrations compared to those required for catecholamine release .

- Receptor Interactions :

Pharmacokinetics

The pharmacokinetic profile of phenethylamine includes:

- Absorption : Rapidly absorbed when administered orally.

- Half-life : Approximately 5–10 minutes for phenethylamine; endogenous levels in catecholamine neurons have a half-life of about 30 seconds .

- Metabolism : Primarily metabolized by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A and semicarbazide-sensitive amine oxidases (SSAOs) .

- Excretion : Renal excretion is the primary route for metabolites, with β-phenylacetic acid identified as a significant urinary metabolite .

Biological Activity Data

The following table summarizes key biological activities and effects observed with phenethylamine derivatives:

| Compound | NE Release (nM) | DA Release (nM) | 5-HT Release (nM) |

|---|---|---|---|

| Phenethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Dimethylamphetamine | 12.3–13.8 | 8.5–24.5 | 736–1,292 |

Note: The smaller the value for NE and DA release, the more potent the compound's action on these neurotransmitters .

Neuroprotective Effects

Research indicates that certain phenethylamine derivatives may exhibit neuroprotective properties in models of hypoxia-induced neuronal damage. In a study involving mice, administration of alpha-methyl-N-propyl-phenethylamine showed a significant increase in survival rates during induced hypoxia compared to control groups treated with standard neuroprotective agents like diazepam .

Psychostimulant Effects

Phenethylamine has been shown to produce effects similar to amphetamines, including increased blood pressure without significantly affecting heart rate in animal models . This suggests potential applications in managing conditions characterized by low energy or mood disorders.

Antibacterial Activity

Some studies have explored the antibacterial properties of phenethylamine derivatives against various pathogens. For example, certain alkaloids derived from phenethylamine demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Safety and Toxicity

While phenethylamine exhibits beneficial biological activities, caution is warranted due to potential toxicity at high doses or with prolonged use. Adverse effects may include increased heart rate, hypertension, and anxiety-like symptoms due to overstimulation of the CNS .

Q & A

Basic Research: What analytical methodologies are recommended for structural characterization and purity assessment of alpha-methyl-N-propylphenethylamine hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of the alpha-methyl group, propyl chain, and aromatic protons. Compare chemical shifts with structurally similar phenethylamine derivatives (e.g., N,N-dimethylphenethylamine hydrochloride ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) in positive ion mode can verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, the molecular formula C₁₃H₂₀NCl (MW ~225.76) should show a base peak at m/z 162.1 (phenethylamine core) with characteristic propyl and methyl cleavages .

- HPLC-PDA: Employ reverse-phase HPLC with photodiode array detection (PDA) to assess purity (>98%) and identify impurities. Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in acetonitrile/water .

Basic Research: How can researchers validate the stability of alpha-methyl-N-propylphenethylamine hydrochloride under varying storage conditions?

Answer:

- Accelerated Stability Testing: Store batches at -20°C, 4°C, and 25°C for 6–12 months. Analyze degradation products monthly via LC-MS. Hydrolysis of the hydrochloride salt or oxidation of the propyl chain may occur at higher temperatures .

- Light Sensitivity: Expose samples to UV (254 nm) and visible light for 48 hours. Monitor changes in UV spectra (e.g., shifts in λmax at 230–260 nm) to detect photodegradation .

Advanced Research: What experimental designs are suitable for studying the metabolic pathways of alpha-methyl-N-propylphenethylamine hydrochloride in vivo?

Answer:

- Rodent Models: Administer 5–10 mg/kg (subcutaneous or intravenous) to Sprague-Dawley rats. Collect urine and plasma at 0, 2, 6, 12, and 24 hours. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-HRMS/MS. Key metabolites may include N-dealkylated (propyl removal) or hydroxylated derivatives .

- In Vitro Hepatocyte Assays: Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor CYP450-mediated oxidation using kinetic assays (e.g., CYP2D6/3A4 inhibition studies) .

Advanced Research: How can contradictions in acute toxicity data between rodent models be resolved?

Answer:

- Dose-Response Refinement: Replicate studies using standardized doses (e.g., 50–300 mg/kg) across multiple rodent strains (e.g., Wistar vs. Sprague-Dawley rats). Compare LD₅₀ values via probit analysis. For example, subcutaneous LD₅₀ of 218 mg/kg in rats may vary due to strain-specific metabolic differences.

- Route-Specific Toxicity: Compare toxicity profiles across administration routes (oral vs. subcutaneous). Hydrochloride salts may exhibit higher bioavailability subcutaneously, altering toxicity thresholds .

Advanced Research: What strategies are effective for distinguishing alpha-methyl-N-propylphenethylamine hydrochloride from structurally similar phenethylamines in forensic samples?

Answer:

- GC-MS Library Matching: Use retention indices (RI) and electron ionization (EI) spectra. Key ions for differentiation: m/z 91 (tropylium ion for phenyl group), m/z 72 (propyl fragment), and m/z 58 (alpha-methyl group) .

- Isotopic Labeling: Synthesize a deuterated analog (e.g., CD₃-labeled alpha-methyl group) as an internal standard. This minimizes false positives in complex matrices (e.g., urine) .

Advanced Research: How can researchers address discrepancies in receptor binding affinity data between in vitro and in vivo studies?

Answer:

- Receptor Profiling: Use radioligand assays (e.g., ³H-Dopamine displacement in rat striatal membranes) to measure Ki values. Compare with in vivo microdialysis data measuring extracellular dopamine in the nucleus accumbens .

- Allosteric Modulation: Investigate interactions with GABAB receptors or voltage-gated calcium channels, which may indirectly affect phenethylamine activity in vivo .

Methodological Guidance: What protocols are recommended for synthesizing alpha-methyl-N-propylphenethylamine hydrochloride with high enantiomeric purity?

Answer:

- Chiral Resolution: Start with racemic alpha-methylphenethylamine. React with (R)- or (S)-mandelic acid to form diastereomeric salts. Recrystallize in ethanol/water (1:1) to isolate enantiomers .

- Propylation: Treat resolved enantiomers with propyl bromide in acetonitrile under reflux (60°C, 12 hours). Confirm N-propyl incorporation via ¹H NMR (δ 0.9–1.1 ppm, triplet for CH₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.